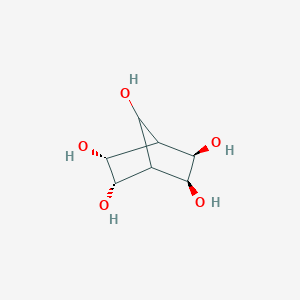![molecular formula C25H33N3O3 B236927 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPPB belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
作用機序
The exact mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide is not fully understood. However, it has been suggested that N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide may exert its antitumor effects by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has also been found to inhibit the replication of HIV and HCV by interfering with the viral life cycle. The anti-inflammatory effects of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
生化学的および生理学的効果
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and anti-inflammatory effects, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has also been found to possess antioxidant activity. Furthermore, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has been shown to modulate the activity of certain enzymes involved in lipid metabolism, suggesting that it may have potential applications in the treatment of metabolic disorders such as obesity and diabetes.
実験室実験の利点と制限
One of the main advantages of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide is its broad range of biological activities, which makes it a potentially useful compound for the development of new therapeutic agents. However, one of the limitations of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide and to determine its potential toxicity and side effects.
将来の方向性
There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide. One area of interest is the development of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide analogs with improved solubility and bioavailability. Another potential direction is the investigation of the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide in combination with other therapeutic agents for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide and to determine its potential applications in the treatment of metabolic disorders.
合成法
The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide involves a multistep process that starts with the reaction of 4-nitrophenylpiperazine with butanoyl chloride to form the intermediate 4-(4-butanoylpiperazin-1-yl)nitrobenzene. This intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon as a catalyst. The final step involves the reaction of the amine with 3-(2-methylpropoxy)benzoyl chloride to form N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide.
科学的研究の応用
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has also been found to possess antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Additionally, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide |
|---|---|
分子式 |
C25H33N3O3 |
分子量 |
423.5 g/mol |
IUPAC名 |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C25H33N3O3/c1-4-6-24(29)28-15-13-27(14-16-28)22-11-9-21(10-12-22)26-25(30)20-7-5-8-23(17-20)31-18-19(2)3/h5,7-12,17,19H,4,6,13-16,18H2,1-3H3,(H,26,30) |
InChIキー |
LDVOVVOYOHUGNV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC(C)C |
正規SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
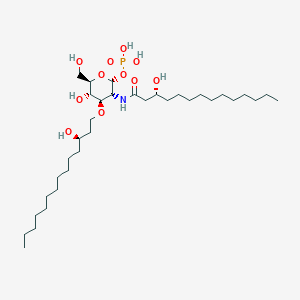
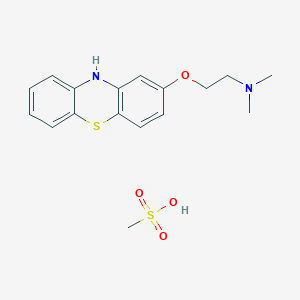

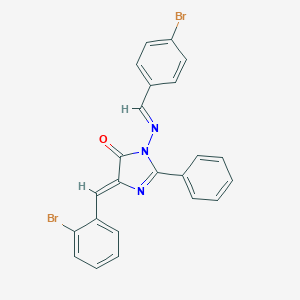
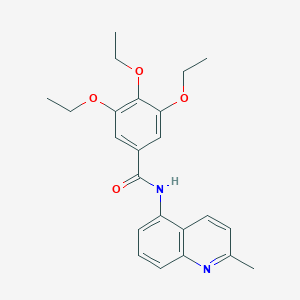
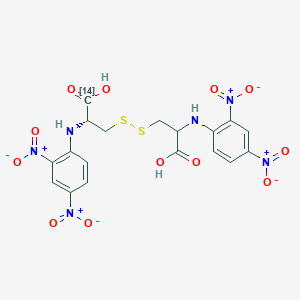
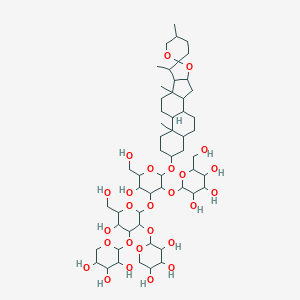
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)
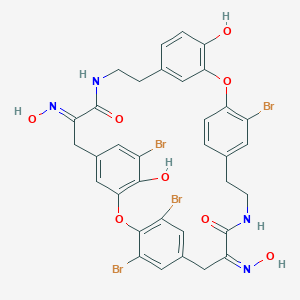
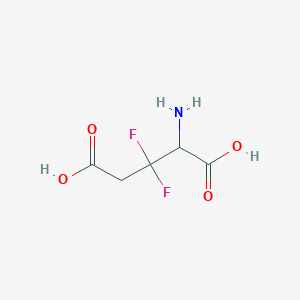
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
